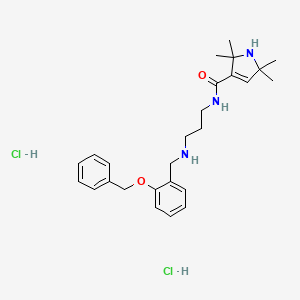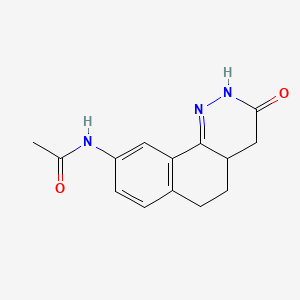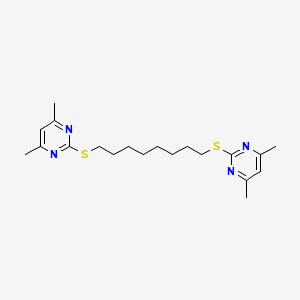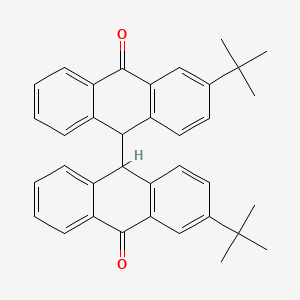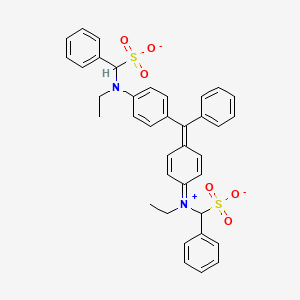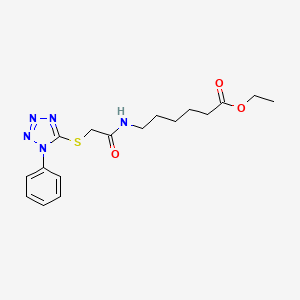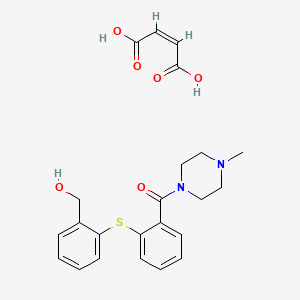
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a hydroxymethylphenylthio group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxymethylphenylthiol with benzoyl chloride under basic conditions to form the benzoyl intermediate.
Piperazine Substitution: The benzoyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired compound.
Hydrogen Maleate Formation: Finally, the compound is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl-substituted piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their biological activities.
Benzimidazole Derivatives: These compounds also feature a benzene ring fused to a nitrogen-containing heterocycle and have applications in medicinal chemistry.
Uniqueness
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
93288-96-1 |
|---|---|
分子式 |
C23H26N2O6S |
分子量 |
458.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;[2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O2S.C4H4O4/c1-20-10-12-21(13-11-20)19(23)16-7-3-5-9-18(16)24-17-8-4-2-6-15(17)14-22;5-3(6)1-2-4(7)8/h2-9,22H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
MOCCRNVKCYHMMK-BTJKTKAUSA-N |
手性 SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


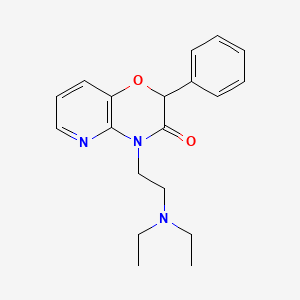
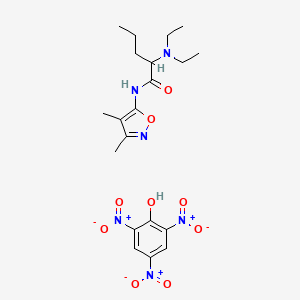
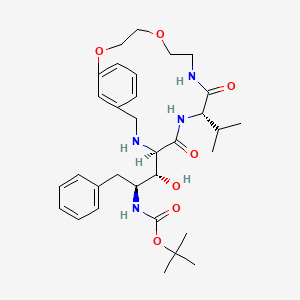
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

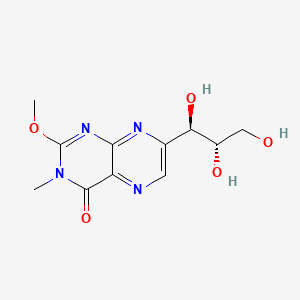
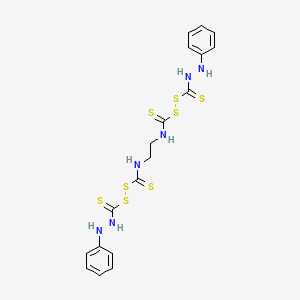
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
